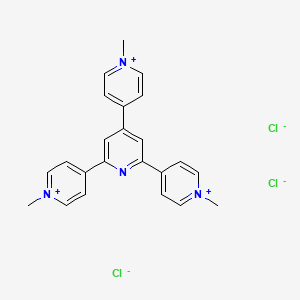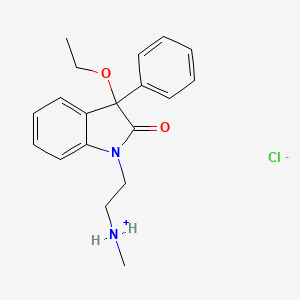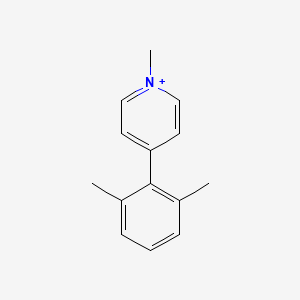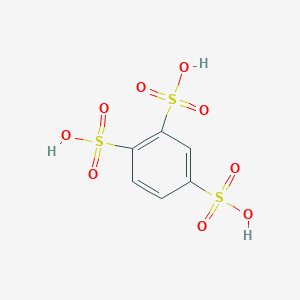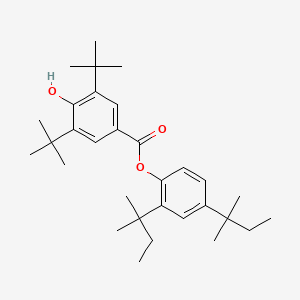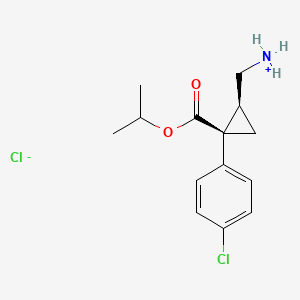
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the aminomethyl group, and esterification. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagent.
Aminomethylation: Introduction of the aminomethyl group through reductive amination or other suitable methods.
Esterification: Formation of the ester linkage using isopropyl alcohol and appropriate acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
相似化合物的比较
Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(p-chlorophenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride can be compared with similar compounds to highlight its uniqueness:
Cyclopropanecarboxylic acid derivatives: Similar compounds with variations in the substituents on the cyclopropane ring.
Aminomethyl-substituted compounds: Compounds with different aminomethyl groups or positions.
Chlorophenyl derivatives: Compounds with different halogen substitutions on the phenyl ring.
These comparisons help to understand the distinct properties and applications of this compound in various fields.
属性
CAS 编号 |
105310-30-3 |
|---|---|
分子式 |
C14H19Cl2NO2 |
分子量 |
304.2 g/mol |
IUPAC 名称 |
[(1S,2R)-2-(4-chlorophenyl)-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C14H18ClNO2.ClH/c1-9(2)18-13(17)14(7-11(14)8-16)10-3-5-12(15)6-4-10;/h3-6,9,11H,7-8,16H2,1-2H3;1H/t11-,14+;/m1./s1 |
InChI 键 |
OYJJYVNQJPKLIY-GGMFNZDASA-N |
手性 SMILES |
CC(C)OC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=C(C=C2)Cl.[Cl-] |
规范 SMILES |
CC(C)OC(=O)C1(CC1C[NH3+])C2=CC=C(C=C2)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


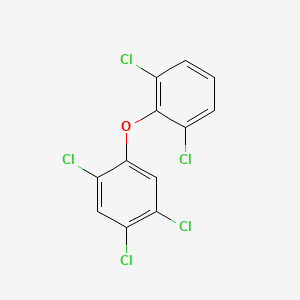

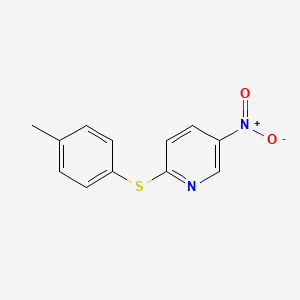
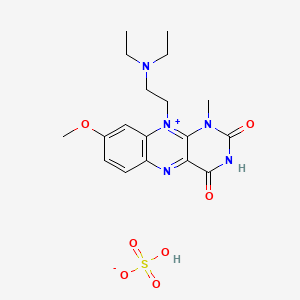
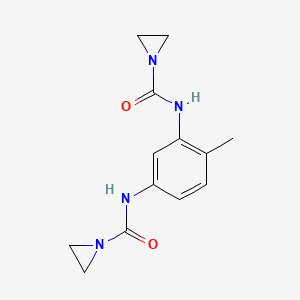
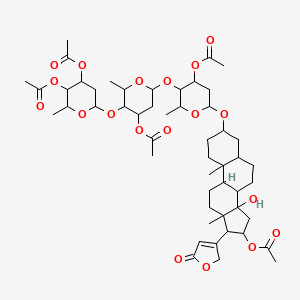
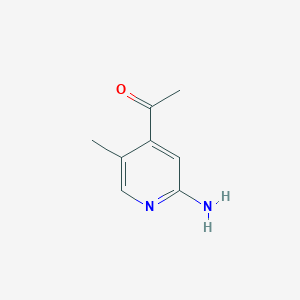
![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
